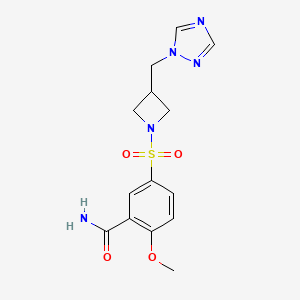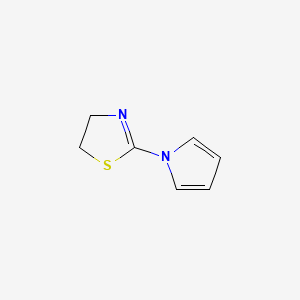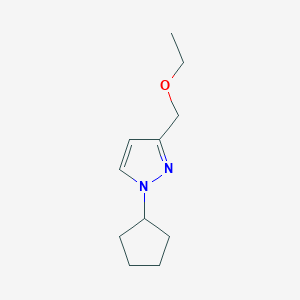
1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine, also known as ITTP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is a piperidine derivative that contains both isopropylsulfonyl and trifluoromethyl groups. In
Wirkmechanismus
1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine's mechanism of action is not yet fully understood. However, it is believed to act as a modulator of ion channels by binding to specific sites on the channel protein. This binding enhances the activity of the channel, resulting in increased ion flux across the cell membrane.
Biochemical and Physiological Effects
This compound has been shown to have effects on neuronal excitability and synaptic transmission. Studies have shown that this compound enhances the activity of Nav1.2 channels, resulting in increased action potential firing in neurons. This activity may contribute to the anticonvulsant effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine is its ability to enhance the activity of specific ion channels, making it a useful tool for studying the function of these channels in vitro. However, its effects on neuronal excitability also make it challenging to use in vivo, as it may have unintended effects on neuronal activity.
Zukünftige Richtungen
There are several potential future directions for research on 1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on neuronal excitability. Finally, this compound may also have potential applications in other areas of research, such as the development of new ion channel modulators for use in drug discovery.
Synthesemethoden
The synthesis of 1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine involves the reaction of 1-(isopropylsulfonyl)piperidine with trifluoroacetic anhydride in the presence of a catalyst such as triethylamine. The reaction results in the formation of this compound, which can be purified through column chromatography. The yield of this compound can be increased by optimizing the reaction conditions, such as temperature and time.
Wissenschaftliche Forschungsanwendungen
1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine has been studied for its potential pharmacological properties, including its ability to act as a modulator of ion channels. It has been shown to enhance the activity of certain ion channels, such as the voltage-gated sodium channel Nav1.2. This activity makes this compound a potential candidate for the development of drugs for the treatment of neurological disorders such as epilepsy.
Eigenschaften
IUPAC Name |
1-propan-2-ylsulfonyl-3-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO2S/c1-7(2)16(14,15)13-5-3-4-8(6-13)9(10,11)12/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKVEOIFRXBJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCC(C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-(1-cyanocyclopentyl)-2-cyclopropyl-4-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2961808.png)

![Ethyl 4-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)benzoate](/img/structure/B2961810.png)




![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2961818.png)



![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961829.png)
![N-[4-[3-(2-chloro-6-fluorophenyl)-2-(6-chloro-4-phenylquinazolin-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2961830.png)
